
Antitubercular agent-32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-32 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in inhibiting the growth of drug-resistant strains of Mycobacterium tuberculosis, making it a significant addition to the arsenal of antitubercular drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-32 involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of sodium hydroxide as a catalyst in ethanol at room temperature . The reaction is typically carried out in a one-pot multicomponent manner, which simplifies the process and reduces reaction time.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions: Antitubercular agent-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antitubercular activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to improve its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of antitubercular activity and pharmacokinetic properties.
科学研究应用
Antitubercular agent-32 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: The compound is used in biological studies to understand its interaction with Mycobacterium tuberculosis and its mechanism of action.
Medicine: this compound is being explored for its potential use in treating drug-resistant tuberculosis, offering a new line of defense against this persistent disease.
Industry: The compound’s synthesis and production methods are studied to optimize industrial-scale manufacturing processes.
作用机制
Antitubercular agent-32 exerts its effects by inhibiting the enzyme arabinosyltransferase, which is crucial for the biosynthesis of the mycobacterial cell wall . By disrupting the cell wall synthesis, the compound effectively halts the growth and replication of Mycobacterium tuberculosis. The molecular targets and pathways involved include the inhibition of DNA-dependent RNA polymerase, further preventing bacterial protein synthesis and transcription .
相似化合物的比较
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the mycobacterial cell wall.
Rifampicin: Another first-line drug that inhibits DNA-dependent RNA polymerase.
Ethambutol: Inhibits arabinosyltransferase, similar to antitubercular agent-32.
Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness: this compound stands out due to its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Unlike some of the traditional drugs, it has shown a lower propensity for resistance development, making it a valuable addition to the treatment regimen for tuberculosis.
属性
分子式 |
C22H28N4O5S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
2-[4-(cyclohexylmethyl)-4,7-diazaspiro[2.5]octan-7-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H28N4O5S2/c1-33(30,31)16-11-17-19(18(12-16)26(28)29)32-21(23-20(17)27)24-9-10-25(22(14-24)7-8-22)13-15-5-3-2-4-6-15/h11-12,15H,2-10,13-14H2,1H3 |
InChI 键 |
WDMGWMXNDMKIHQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(C4(C3)CC4)CC5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

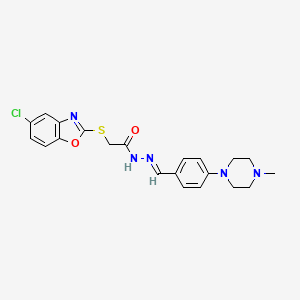
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
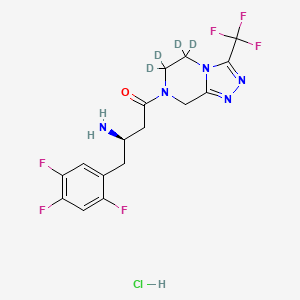
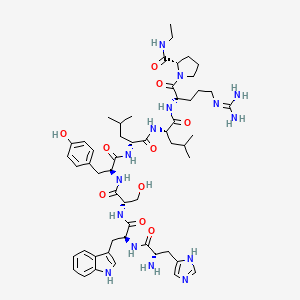

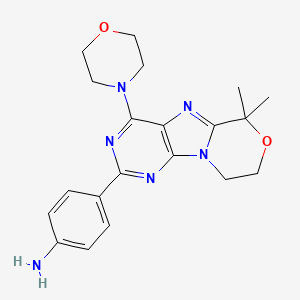
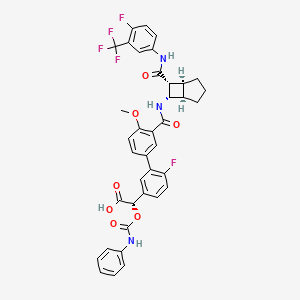

![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
